molecular formula C11H14O B13530762 1-(4-Ethylphenyl)prop-2-en-1-ol

1-(4-Ethylphenyl)prop-2-en-1-ol

Cat. No.: B13530762
M. Wt: 162.23 g/mol
InChI Key: DAVBSTSSZSJOIU-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is a derivative of prop-2-en-1-ol, featuring an ethyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the hydrolysis of allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ] Another method involves the rearrangement of propylene oxide, catalyzed by potassium alum at high temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of allyl chloride or the rearrangement of propylene oxide. These methods are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Scientific Research Applications

1-(4-Ethylphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects on biological systems are mediated through interactions with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Ethylphenyl)prop-2-en-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which imparts specific chemical properties and reactivity.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(4-ethylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8,11-12H,2-3H2,1H3

InChI Key

DAVBSTSSZSJOIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C=C)O

Origin of Product

United States

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